molecular formula C19H22N2O5S B4029746 Ethyl 5-carbamoyl-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate

Ethyl 5-carbamoyl-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate

Cat. No.: B4029746
M. Wt: 390.5 g/mol
InChI Key: SBMJXFKYWWAGNC-UHFFFAOYSA-N
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Description

Ethyl 5-carbamoyl-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-carbamoyl-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with an appropriate amine and ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbamoyl-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-carbamoyl-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-carbamoyl-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-carbamoyl-4-methyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate
  • Ethyl 5-carbamoyl-4-methyl-2-[(2-methylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

Uniqueness

Ethyl 5-carbamoyl-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-(2-phenoxybutanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-4-13(26-12-9-7-6-8-10-12)17(23)21-18-14(19(24)25-5-2)11(3)15(27-18)16(20)22/h6-10,13H,4-5H2,1-3H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMJXFKYWWAGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C(=C(S1)C(=O)N)C)C(=O)OCC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-carbamoyl-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate
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Ethyl 5-carbamoyl-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate
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Ethyl 5-carbamoyl-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate
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Ethyl 5-carbamoyl-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate
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Ethyl 5-carbamoyl-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate
Reactant of Route 6
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Ethyl 5-carbamoyl-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate

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